molecular formula C17H24N4O2 B12445347 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester CAS No. 887590-95-6

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B12445347
CAS No.: 887590-95-6
M. Wt: 316.4 g/mol
InChI Key: XZZZDDBTWDMHRX-UHFFFAOYSA-N
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Description

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles, suitable bases

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.

Scientific Research Applications

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indazole core play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid methyl ester
  • 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid ethyl ester
  • 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid isopropyl ester

Uniqueness

Compared to similar compounds, 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester has unique properties due to the presence of the tert-butyl ester group. This group can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

887590-95-6

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-10-12(18)6-7-13(15)14(19-21)11-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11,18H2,1-3H3

InChI Key

XZZZDDBTWDMHRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCCC3

Origin of Product

United States

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